molecular formula C25H20N4 B11227677 N-benzyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-benzyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11227677
M. Wt: 376.5 g/mol
InChI Key: OMSBLLGGNDDUEV-UHFFFAOYSA-N
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Description

N-benzyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrrolo[2,3-d]pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the pyrimidine core.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl or phenyl rings.

Scientific Research Applications

N-benzyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and disrupting cellular signaling pathways involved in cancer cell proliferation . The compound’s structure allows it to fit into the kinase active site, blocking the ATP binding site and preventing phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these substituents enhances its ability to interact with various molecular targets, making it a versatile compound for drug discovery and development.

Properties

Molecular Formula

C25H20N4

Molecular Weight

376.5 g/mol

IUPAC Name

N-benzyl-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H20N4/c1-4-10-19(11-5-1)16-26-24-23-22(20-12-6-2-7-13-20)17-29(25(23)28-18-27-24)21-14-8-3-9-15-21/h1-15,17-18H,16H2,(H,26,27,28)

InChI Key

OMSBLLGGNDDUEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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